Acalabrutinib Maleate
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Overview
Description
Acalabrutinib maleate is a selective Bruton tyrosine kinase inhibitor used primarily in the treatment of certain types of non-Hodgkin lymphoma, including mantle cell lymphoma and chronic lymphocytic leukemia . It is a second-generation inhibitor designed to be more potent and selective than its predecessor, ibrutinib . This compound works by blocking the activity of Bruton tyrosine kinase, a protein essential for the survival and growth of B cells .
Preparation Methods
The synthesis of acalabrutinib maleate involves several steps, including the formation of the core structure and subsequent functionalization. The final step involves the formation of the maleate salt, which enhances the solubility and bioavailability of the compound . Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Acalabrutinib maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions include the active metabolite ACP-5862, which is produced through CYP3A4-mediated oxidation . This metabolite retains the ability to inhibit Bruton tyrosine kinase, contributing to the overall efficacy of the drug .
Scientific Research Applications
Acalabrutinib maleate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying kinase inhibitors and their interactions with target proteins . In biology, it serves as a tool for investigating B cell signaling pathways and the role of Bruton tyrosine kinase in cell proliferation and survival . In medicine, this compound is used in clinical trials to evaluate its efficacy in treating various B cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma .
Mechanism of Action
Acalabrutinib maleate exerts its effects by irreversibly binding to Bruton tyrosine kinase, thereby inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that promote B cell proliferation and survival . By blocking these pathways, this compound effectively reduces the number of cancerous B cells and slows the progression of the disease . The molecular target of this compound is the cysteine residue in the active site of Bruton tyrosine kinase, which forms a covalent bond with the drug .
Comparison with Similar Compounds
Acalabrutinib maleate is often compared to other Bruton tyrosine kinase inhibitors, such as ibrutinib and zanubrutinib . While all three compounds target the same protein, this compound is designed to be more selective and potent, resulting in fewer off-target effects and improved tolerability . Ibrutinib, the first-generation inhibitor, is associated with a higher incidence of adverse events, including bleeding and cardiovascular complications . Zanubrutinib, another second-generation inhibitor, shares some similarities with this compound but differs in its pharmacokinetic profile and side effect profile . Overall, this compound offers a unique balance of efficacy and safety, making it a valuable option for patients with B cell malignancies .
Properties
CAS No. |
2242394-65-4 |
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Molecular Formula |
C30H27N7O6 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C26H23N7O2.C4H4O4/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20;5-3(6)1-2-4(7)8/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-;/m0./s1 |
InChI Key |
JWEQLWMZHJSMEC-AFJTUFCWSA-N |
Isomeric SMILES |
CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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